1H-Pyrazole, 1-[(2-chloro-5-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
CAS No.: 1604036-69-2
Cat. No.: VC2736109
Molecular Formula: C16H19BClFN2O2
Molecular Weight: 336.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1604036-69-2 |
|---|---|
| Molecular Formula | C16H19BClFN2O2 |
| Molecular Weight | 336.6 g/mol |
| IUPAC Name | 1-[(2-chloro-5-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
| Standard InChI | InChI=1S/C16H19BClFN2O2/c1-15(2)16(3,4)23-17(22-15)12-8-20-21(10-12)9-11-7-13(19)5-6-14(11)18/h5-8,10H,9H2,1-4H3 |
| Standard InChI Key | IDNRQPDBENLMAK-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=C(C=CC(=C3)F)Cl |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=C(C=CC(=C3)F)Cl |
Introduction
Chemical Structure and Properties
Structural Characteristics
The compound consists of several key structural components that define its chemical identity:
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A pyrazole heterocyclic core
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A boronic acid pinacol ester group at the 4-position of the pyrazole ring
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A (2-chloro-5-fluorophenyl)methyl substituent at the N1 position of the pyrazole
This arrangement creates a molecule with specific reactivity patterns and properties that are valuable in synthetic organic chemistry.
Physical and Chemical Properties
The compound possesses distinctive physical and chemical properties that are summarized in the following table:
| Property | Value |
|---|---|
| CAS No. | 1604036-69-2 |
| Molecular Formula | C16H19BClFN2O2 |
| Molecular Weight | 336.6 g/mol |
| IUPAC Name | 1-[(2-chloro-5-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
| Standard InChIKey | IDNRQPDBENLMAK-UHFFFAOYSA-N |
| Physical Appearance | Typically a crystalline solid |
| Usage Classification | Research chemical; not for human or veterinary use |
The compound's structure contains a tetramethyl-1,3,2-dioxaborolane ring (the pinacol ester) connected to the pyrazole ring, which enhances its stability compared to free boronic acids. The halogenated benzyl substituent (2-chloro-5-fluorophenyl)methyl contributes to the compound's lipophilicity and potential for specific interactions in biological systems.
Synthesis Methods
General Synthetic Approaches
Chemical Reactivity and Applications
Cross-Coupling Reactions
The primary value of 1H-Pyrazole, 1-[(2-chloro-5-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- lies in its ability to participate in cross-coupling reactions, particularly Suzuki-Miyaura coupling. This reaction allows the formation of carbon-carbon bonds between the pyrazole core and various aryl or heteroaryl halides.
Examples of cross-coupling reactions with similar boronic acid pinacol ester compounds include:
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Coupling with aryl halides to form biaryl systems
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Synthesis of complex heterocyclic systems by coupling with heteroaryl halides
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Construction of extended π-conjugated systems for materials applications
The reactivity pattern observed in related compounds suggests that our target compound would effectively participate in these types of transformations .
Synthetic Building Block Applications
As a synthetic building block, this compound offers several advantages:
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The boronic acid pinacol ester group provides a stable and reactive handle for further transformations
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The halogenated benzyl substituent introduces sites for potential further functionalization
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The pyrazole core offers a biologically relevant scaffold for medicinal chemistry applications
These features make the compound valuable in the synthesis of more complex molecules, particularly in pharmaceutical research and development.
Research Findings and Future Directions
Current Research Status
Current research on 1H-Pyrazole, 1-[(2-chloro-5-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- appears to be primarily focused on its synthetic utility rather than its direct biological applications. The compound is likely being used as an intermediate in the synthesis of more complex molecules with potential biological activity.
Research on related pyrazole derivatives continues to expand due to their promising biological properties, and the incorporation of boronic acid pinacol esters enhances their utility in organic synthesis. This may lead to the development of new therapeutic agents based on this structural scaffold.
Future Research Opportunities
Several promising research directions for this compound include:
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Exploration of its use in the synthesis of novel kinase inhibitors, leveraging the structural similarity to compounds used in creating JAK kinase inhibitors like Baricitinib
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Investigation of structure-activity relationships by synthesizing analogs with variations in the halogenation pattern or the position of the boronic acid pinacol ester group
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Development of more efficient synthetic routes to access this and related compounds, potentially building on the methodologies described in the patents CN114380853A and CN104478917A
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Evaluation of the direct biological activity of the compound and its derivatives in various disease models
Comparative Analysis with Related Compounds
Structural Similarities and Differences
Several related compounds provide insights into the properties and applications of our target molecule:
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1H-Pyrazole, 1-[(2-chloro-6-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- differs only in the position of the fluorine atom (6-position vs. 5-position) and has very similar chemical properties.
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1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole represents a simpler analog with a methyl group instead of the halogenated benzyl substituent at the N1 position .
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3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has the boronic acid pinacol ester group at the 3-position instead of the 4-position of the pyrazole ring .
The following table compares key properties of these related compounds:
| Compound | CAS Number | Molecular Formula | Position of Boronic Ester | N1 Substituent |
|---|---|---|---|---|
| 1H-Pyrazole, 1-[(2-chloro-5-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | 1604036-69-2 | C16H19BClFN2O2 | 4-position | (2-chloro-5-fluorophenyl)methyl |
| 1H-Pyrazole, 1-[(2-chloro-6-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | 1604036-86-3 | C16H19BClFN2O2 | 4-position | (2-chloro-6-fluorophenyl)methyl |
| 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 761446-44-0 | C10H17BN2O2 | 4-position | Methyl |
| 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 844501-71-9 | C9H15BN2O2 | 3-position | H |
Synthetic Applications Comparison
Different pyrazole boronic acid pinacol esters have been employed in various synthetic contexts. For example, 1-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has been used in Suzuki-Miyaura coupling reactions to synthesize compounds with potential therapeutic applications, with yields ranging from 21% to 86% depending on the reaction conditions and coupling partners .
The choice of catalyst system, base, and solvent significantly impacts the efficiency of these coupling reactions. Common catalyst systems include [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II), while bases such as potassium carbonate or cesium carbonate are typically employed in solvent systems consisting of 1,4-dioxane and water .
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